molecular formula C19H28O2 B1246578 17beta-Hydroxy-5-androsten-3-one

17beta-Hydroxy-5-androsten-3-one

Cat. No.: B1246578
M. Wt: 288.4 g/mol
InChI Key: SEDRVEWTPRTLOZ-DYKIIFRCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17beta-Hydroxy-5-androsten-3-one is a steroid molecule of significant interest in biochemical and endocrinological research. As a structural analog of endogenous hormones like testosterone and dihydrotestosterone (DHT), it serves as a valuable reference standard and investigative tool in studies of androgen receptor binding affinity, metabolic pathways, and steroidogenesis. Researchers utilize this compound to explore its potential anabolic-androgenic activity, its role in enzyme inhibition or activation, and its effects on specific tissue models. Its unique chemical structure, characterized by a double bond in the steroid ring system, is key to understanding structure-activity relationships (SAR) among synthetic and natural steroids. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use. Proper safety protocols should always be followed when handling this and all other laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,14-17,21H,4-11H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

SEDRVEWTPRTLOZ-DYKIIFRCSA-N

SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(=O)C4)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CCC(=O)C4)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(=O)C4)C

Origin of Product

United States

Biosynthesis and Endogenous Production of 17beta Hydroxy 5 Androsten 3 One

Precursor Substrate Utilization in 17beta-Hydroxy-5-androsten-3-one Synthesis

The entire family of steroid hormones shares a common origin, underscoring the efficiency and elegance of metabolic pathways. The foundational molecule for this extensive array of bioactive compounds is cholesterol.

Enzymatic Cascade and Stereochemistry of Dehydroepiandrosterone (B1670201) Biosynthesis

The journey from cholesterol to DHEA, the immediate precursor for the pathways leading to this compound, involves two key enzymes from the cytochrome P450 superfamily. nih.gov These enzymes meticulously modify the steroid nucleus to produce pregnenolone (B344588) and then DHEA.

Located on the inner mitochondrial membrane, the Cytochrome P450 side-chain cleavage enzyme, also known as P450scc or CYP11A1, catalyzes the conversion of cholesterol to pregnenolone. nih.govnih.gov This reaction is not a single event but a sequence of three separate mono-oxygenase reactions: two hydroxylations at carbons C20 and C22, followed by the cleavage of the carbon-carbon bond between them. nih.govnih.gov This enzymatic action removes a six-carbon side chain from cholesterol, resulting in the 21-carbon steroid, pregnenolone, which is the universal precursor to all other steroid hormones. nih.govnih.govpatsnap.com

Following its synthesis in the mitochondria, pregnenolone moves to the endoplasmic reticulum, where it encounters the bifunctional enzyme CYP17A1. nih.gov This enzyme possesses two distinct activities that are crucial for androgen synthesis. nih.govnih.gov

17α-hydroxylase activity : CYP17A1 first hydroxylates pregnenolone at the C17 position, converting it to 17α-hydroxypregnenolone. nih.govwikipedia.orgmedlineplus.gov

17,20-lyase activity : The same enzyme then cleaves the bond between C17 and C20 of 17α-hydroxypregnenolone. This reaction removes the two-carbon side chain, yielding the 19-carbon steroid, Dehydroepiandrosterone (DHEA). nih.govnih.govmedlineplus.gov

This dual functionality makes CYP17A1 a critical branch point in steroidogenesis, directing precursors toward the synthesis of androgens or, in its absence, toward mineralocorticoids. nih.govwikipedia.org

The catalytic activity of cytochrome P450 enzymes is dependent on the transfer of electrons from the cofactor NADPH. researchgate.net This electron transfer is not direct but is mediated by specific redox partner proteins. The type of redox partner depends on the subcellular location of the P450 enzyme. nih.govmdpi.com

For mitochondrial CYP11A1 : The electrons are transferred from NADPH via a short chain consisting of two proteins: Adrenodoxin Reductase (a flavoprotein) and Adrenodoxin (an iron-sulfur protein). nih.govresearchgate.net

For microsomal CYP17A1 : The electron donor is Cytochrome P450 Oxidoreductase (POR), a larger flavoprotein that contains both FAD and FMN domains. nih.govresearchgate.netresearchgate.net The 17,20-lyase activity of CYP17A1 is specifically enhanced by the allosteric binding of another redox protein, Cytochrome b5. nih.govresearchgate.net

These redox systems are indispensable for the function of steroidogenic enzymes. nih.govmdpi.com

Steroidogenic Pathways Leading to this compound

The direct precursor to this compound is Androst-5-ene-3β,17β-diol. The formation of this intermediate and its subsequent conversion to the final compound involves two key hydroxysteroid dehydrogenase (HSD) enzymes.

The established pathway proceeds as follows:

Dehydroepiandrosterone (DHEA) , produced as described above, undergoes reduction at the C17-ketone group. This reaction is catalyzed by a member of the 17β-Hydroxysteroid Dehydrogenase (17β-HSD) family, converting DHEA into Androst-5-ene-3β,17β-diol .

Next, the 3β-hydroxyl group of Androst-5-ene-3β,17β-diol is oxidized to a 3-ketone. This step is catalyzed by 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) . acs.org

It is important to note that the 3β-HSD enzyme complex typically catalyzes both the dehydrogenation of the 3β-hydroxyl group and the isomerization of the double bond from the Δ5 position (between carbons 5 and 6) to the thermodynamically more stable Δ4 position (between carbons 4 and 5). nih.govacs.org This dual action would primarily result in the formation of testosterone (B1683101) (17β-Hydroxy-4 -androsten-3-one). The formation of 17beta-Hydroxy-5 -androsten-3-one requires the 3β-HSD to act only as a dehydrogenase without isomerizing the double bond, which represents a less common or alternative metabolic route.

The Delta-5 (Δ5) Steroidogenic Pathway

The journey of steroid hormone biosynthesis commences with the conversion of cholesterol (a 27-carbon molecule) into pregnenolone (a C21 steroid). gsea-msigdb.org This initial and rate-limiting step is catalyzed by the cholesterol side-chain cleavage enzyme, CYP11A1, located in the mitochondria. gsea-msigdb.orggfmer.ch From pregnenolone, steroid synthesis can diverge into two main pathways: the Delta-5 or the Delta-4 pathway. gfmer.chuwyo.edu

The Delta-5 pathway is defined by the retention of a double bond between carbons 5 and 6 of the steroid B ring. uwyo.edu This pathway is the principal route for the synthesis of Dehydroepiandrosterone (DHEA). The key steps are:

17α-Hydroxylation : Pregnenolone is hydroxylated at the 17α position by the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), forming 17α-hydroxypregnenolone. gsea-msigdb.orggfmer.ch

17,20-Lyase Activity : The same enzyme, CYP17A1, then cleaves the side chain of 17α-hydroxypregnenolone to remove two carbons, yielding the 19-carbon steroid DHEA. gsea-msigdb.orguwyo.edu

This pathway is crucial for the production of adrenal and gonadal androgens. gsea-msigdb.org

Table 1: Enzymes and Intermediates of the Delta-5 Steroidogenic Pathway

Substrate Enzyme Product
Cholesterol CYP11A1 (Side-chain cleavage enzyme) Pregnenolone
Pregnenolone CYP17A1 (17α-hydroxylase activity) 17α-Hydroxypregnenolone

Comparative Analysis of Delta-5 and Delta-4 (Δ4) Pathways in Different Species Models

The Delta-4 pathway presents an alternative route where pregnenolone is first converted to progesterone (B1679170) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which shifts the double bond from the C5-6 position to the C4-5 position. uwyo.edu Progesterone is then converted to androstenedione (B190577) via 17α-hydroxyprogesterone. gfmer.ch The relative importance of the Delta-5 versus the Delta-4 pathway varies significantly across different tissues and species.

In humans, the Delta-5 pathway is the predominant source of androgens, particularly DHEA. nih.gov Enzyme kinetic studies have demonstrated that the 17,20-lyase activity of human CYP17A1 is markedly more efficient with the Delta-5 substrate (17α-hydroxypregnenolone) compared to the Delta-4 substrate (17α-hydroxyprogesterone), indicating that androgen production proceeds primarily through DHEA. nih.gov This is particularly evident in conditions like Polycystic Ovary Syndrome (PCOS), where ovarian androgen overproduction is consistent with excessive steroidogenesis via the Delta-5 pathway. nih.gov

In other species, the pathway preference can differ.

Hamster : In theca cells of hamster preovulatory follicles, the Delta-5 pathway is dominant before and shortly after stimulation by Luteinizing Hormone (LH). However, prolonged LH stimulation causes a switch to the Delta-4 pathway as the major metabolic route. nih.gov

Rat vs. Rabbit/Human : In vitro studies of testes show considerable species differences. oup.com Rabbit and human testes convert precursors to DHEA via the Delta-5 pathway, whereas this pathway is less prominent in rat testes. oup.com Significant differences in steroid-metabolizing enzymes, such as 5α-reductase, have also been noted between rats, dogs, and humans, highlighting the variability of steroidogenesis across species. nih.gov

Table 2: Comparative Overview of Delta-5 vs. Delta-4 Pathways

Feature Delta-5 Pathway Delta-4 Pathway
Key Intermediate Pregnenolone, 17α-Hydroxypregnenolone Progesterone, 17α-Hydroxyprogesterone
Key Product Dehydroepiandrosterone (DHEA) Androstenedione
Defining Enzyme CYP17A1 (17,20-lyase on Δ5 substrate) 3β-HSD (converts Δ5 to Δ4)

| Human Dominance | Predominant for androgen synthesis | Less efficient for androgen synthesis |

Cellular and Tissue-Specific Sites of Dehydroepiandrosterone Production

DHEA and its sulfated form, DHEA-S, are produced in several key locations throughout the body. anthropogeny.orgnih.gov

Adrenal Cortex (Zona Reticularis) Contributions

The primary site for the production of DHEA and DHEA-S in adult humans is the zona reticularis, the innermost layer of the adrenal cortex. anthropogeny.orgnih.govuthscsa.edu This specialized function is the result of a unique enzymatic profile: the zona reticularis expresses low levels of the enzyme 3β-hydroxysteroid dehydrogenase type II (HSD3B2) but high levels of CYP17A1. nih.govuthscsa.edunih.gov The low HSD3B2 activity prevents the conversion of pregnenolone into progesterone, thereby shunting steroid precursors into the Delta-5 pathway, leading to the synthesis of DHEA. uthscsa.edunih.gov

The fetal adrenal gland is another prolific source of DHEA, which serves as a crucial precursor for placental estrogen synthesis during pregnancy. nih.govcapes.gov.br After birth, the fetal zone of the adrenal cortex regresses, and DHEA production diminishes significantly. capes.gov.br Production rises again with the development of the zona reticularis at adrenarche, around the ages of 6-8. nih.gov With advancing age, DHEA secretion tends to decline, which may be linked to an involution of the zona reticularis. capes.gov.br

Gonadal Synthesis Mechanisms (Testis, Ovary)

The gonads are also significant sites of DHEA synthesis. nih.gov

Ovary : In the ovary, theca cells are responsible for producing androgens, including DHEA, via the Delta-5 pathway. nih.govnih.gov This DHEA can then be utilized by the adjacent granulosa cells, which express the aromatase enzyme (CYP19A1), to produce estrogens. nih.gov In women, DHEA is a critical precursor, accounting for about 75% of premenopausal estrogen production and 100% of estrogen production after menopause. nih.gov

Testis : In the testes, Leydig cells synthesize testosterone from pregnenolone, with DHEA serving as a key intermediate in the pathway. nih.gov Comparative studies have shown that human testes readily produce DHEA, underscoring the importance of the Delta-5 pathway in this tissue. oup.com

Neurosteroidogenesis: De Novo Synthesis in Brain Tissues (Glial Cells, Neurons)

The central nervous system is capable of synthesizing its own steroids, termed neurosteroids, de novo from cholesterol. bioone.orgresearchgate.net This process begins with the conversion of cholesterol to pregnenolone, a step that occurs in both glial cells and neurons. bioone.orgbioscientifica.com While it was once believed that glial cells (astrocytes and oligodendrocytes) were the primary sites of neurosteroidogenesis, more recent findings from single-cell transcriptomic analyses in mice indicate that de novo synthesis is predominantly confined to specific neuronal subtypes, such as cerebellar Purkinje cells and glutamatergic neurons. bioone.orgresearchgate.netbioscientifica.comnih.gov

The brain also engages in the intermediary synthesis of neurosteroids, converting circulating precursors into active hormones. nih.gov While the brain expresses the necessary enzymes for DHEA production, the capacity for subsequent conversion to more potent androgens appears to be limited, suggesting DHEA itself or its sulfated form may have direct roles in the brain. nih.gov

Regulatory Mechanisms of this compound Biosynthesis

The regulation of DHEA biosynthesis is a multifactorial process that is specific to each tissue.

Adrenal Gland : Adrenal steroidogenesis is primarily driven by the Adrenocorticotropic hormone (ACTH) from the pituitary gland. gfmer.ch However, the specific production of DHEA in the zona reticularis is controlled by the differential expression of key enzymes. The low expression of HSD3B2 is critical for shunting precursors to DHEA. nih.gov The expression of this gene is, in turn, regulated by transcription factors such as steroidogenic factor-1 (SF-1). ebi.ac.uk Furthermore, high expression of cytochrome b5, which enhances the 17,20-lyase activity of CYP17A1, and DHEA sulfotransferase (SULT2A1), which converts DHEA to DHEA-S for circulation, are also key regulatory points. nih.gov

Gonads : Gonadal steroid production is mainly under the control of Luteinizing Hormone (LH). gfmer.ch LH stimulates the expression of multiple steroidogenic genes in theca and Leydig cells, including StAR (Steroidogenic Acute Regulatory protein), CYP11A1, and CYP17A1, thereby boosting the entire steroidogenic cascade that leads to DHEA and subsequent sex hormones. nih.govresearchgate.net

Brain : Regulation of neurosteroidogenesis is not as well understood but is thought to be controlled by local signaling molecules, growth factors, and cytokines rather than systemic pituitary hormones. ebi.ac.uk For instance, certain interleukins have been shown to influence the expression of 3β-HSD genes, suggesting a complex interplay between the immune system and steroid synthesis in peripheral tissues that may have parallels in the brain. ebi.ac.uk

Table 3: Tissue-Specific Regulation of DHEA Biosynthesis

Tissue Primary Stimulator Key Regulatory Factors
Adrenal Cortex (Zona Reticularis) ACTH Low HSD3B2 expression, High Cytochrome b5, High SULT2A1
Ovary (Theca Cells) LH Expression of CYP17A1
Testis (Leydig Cells) LH Expression of CYP17A1

| Brain (Neurons/Glia) | Local factors (e.g., neurotransmitters, growth factors) | Cell-specific expression of steroidogenic enzymes |

Table 4: List of Chemical Compounds Mentioned

Compound Name Abbreviation
This compound -
Dehydroepiandrosterone DHEA
Dehydroepiandrosterone-Sulfate DHEA-S
Cholesterol -
Pregnenolone -
17α-Hydroxypregnenolone -
Progesterone -
17α-Hydroxyprogesterone -
Androstenedione -
Testosterone -
Estradiol (B170435) E2
Estrone (B1671321) E1

Adrenocorticotropic Hormone (ACTH) Influence

Adrenocorticotropic hormone (ACTH), a polypeptide hormone secreted by the anterior pituitary gland, is a primary regulator of steroidogenesis within the adrenal cortex. wikipedia.orgyourhormones.info Its influence extends to the production of glucocorticoids, mineralocorticoids, and adrenal androgens. wikipedia.org ACTH exerts its effects through a complex interplay of rapid and long-term actions.

Upon release, ACTH travels through the bloodstream and binds to specific ACTH receptors on the surface of adrenocortical cells. wikipedia.org This binding activates the enzyme adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). wikipedia.orgresearchgate.net This signaling cascade has several downstream effects that promote the synthesis of steroids, including the precursors to this compound:

Stimulation of Cholesterol Availability : ACTH rapidly enhances the uptake of lipoproteins and stimulates the delivery of cholesterol to the mitochondria, where the initial step of steroidogenesis occurs. wikipedia.org

Induction of Steroidogenic Enzymes : Over a longer period, ACTH stimulates the transcription of genes that code for key steroidogenic enzymes. wikipedia.org This includes enzymes essential for the production of DHEA, the precursor for this compound.

Regulation of Adrenal Androgens : ACTH is a key factor in regulating the production of DHEA in the zona reticularis of the adrenal gland. nih.gov Studies involving the administration of ACTH have demonstrated a subsequent increase in the levels of androgens, including testosterone, in the adrenal vein, confirming its stimulatory role. nih.gov

The secretion of ACTH itself is controlled by the hypothalamic-pituitary-adrenal (HPA) axis. The hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary to secrete ACTH. yourhormones.infoclevelandclinic.org Rising cortisol levels provide negative feedback to both the hypothalamus and pituitary, thus regulating ACTH and subsequent adrenal steroid production. yourhormones.info

Gonadotropin-Releasing Hormone (GnRH) Regulation

The production of this compound in the gonads is indirectly controlled by Gonadotropin-Releasing Hormone (GnRH). nih.gov GnRH is a decapeptide hormone synthesized and secreted by neurons in the hypothalamus. It serves as the master regulator of the reproductive axis, known as the hypothalamic-pituitary-gonadal (HPG) axis. nih.govnih.gov

The regulatory mechanism unfolds as follows:

Pulsatile GnRH Secretion : The hypothalamus releases GnRH in a pulsatile manner. This specific pattern of release is crucial for its function. nih.gov

Pituitary Stimulation : GnRH travels to the anterior pituitary gland, where it stimulates specialized cells called gonadotrophs to synthesize and secrete two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). nih.gov

Gonadal Steroidogenesis : LH and FSH then act on the gonads. In the testes, LH stimulates the Leydig cells to produce androgens, including testosterone. wikipedia.org In the ovaries, LH and FSH orchestrate follicular development and the production of estrogens and androgens by theca and granulosa cells. wikipedia.org

The synthesis of androgens in the gonads follows the same fundamental steroidogenic pathway as in the adrenal glands, starting with cholesterol and proceeding through intermediates like pregnenolone and DHEA. Therefore, by controlling the release of LH, GnRH effectively governs the rate of gonadal androgen production, which includes the transient formation of this compound. The entire HPG axis is subject to feedback regulation, where gonadal steroids like testosterone and estradiol act on the hypothalamus and pituitary to modulate GnRH and gonadotropin secretion. nih.gov

Steroidogenic Acute Regulatory (StAR) Protein Function

The Steroidogenic Acute Regulatory (StAR) protein plays an indispensable role in the biosynthesis of all steroid hormones, including this compound. nih.gov It mediates the rate-limiting step in steroidogenesis: the transfer of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane. wikipedia.orgnottingham.ac.uktaylorandfrancis.com This transport is critical because the enzyme responsible for the first step of steroid synthesis, cytochrome P450 side-chain cleavage (P450scc or CYP11A1), is located on the matrix side of the inner mitochondrial membrane. nih.govnottingham.ac.uk

The function and regulation of StAR protein are central to the control of steroid production.

FeatureDescription
Primary Function Transports cholesterol across the aqueous space between the outer and inner mitochondrial membranes, making it available for conversion to pregnenolone by the P450scc enzyme. wikipedia.orgnih.govnottingham.ac.uk
Mechanism The exact mechanism is still under investigation, but StAR is believed to act on the outer mitochondrial membrane to facilitate cholesterol movement. Its function ceases upon its own import into the mitochondrial matrix. wikipedia.org
Tissue Expression Found primarily in steroidogenic tissues such as the adrenal cortex, testicular Leydig cells, and ovarian theca and luteal cells. wikipedia.org
Regulation of Expression StAR synthesis is rapidly induced by tropic hormones. In the adrenal glands, ACTH is the primary stimulus, while in the gonads, it is Luteinizing Hormone (LH). This stimulation is typically mediated by the cAMP/PKA signaling pathway. researchgate.netwikipedia.orgnottingham.ac.uk
Significance As the gatekeeper for cholesterol entry into the steroidogenic pathway, the expression and activity of StAR protein are the key points of acute regulation. Hormonal signals that call for increased steroid output converge on the rapid synthesis and action of StAR. researchgate.net

Metabolic Pathways and Interconversions of 17beta Hydroxy 5 Androsten 3 One

Sulfation of 17beta-Hydroxy-5-androsten-3-one to Dehydroepiandrosterone (B1670201) Sulfate (B86663) (DHEA-S)

A primary metabolic pathway for DHEA is its conversion to dehydroepiandrosterone sulfate (DHEA-S) through sulfation. wikipedia.org This reaction involves the addition of a sulfate group to the 3β-hydroxyl position of DHEA. wikipedia.org DHEA-S is almost exclusively produced by the adrenal cortex. wikipedia.org

Functional Implications of DHEA-S as a Circulating Storage Form

DHEA-S circulates in the bloodstream at concentrations that are 250 to 300 times higher than those of unconjugated DHEA. wikipedia.org This vast difference is largely due to their respective half-lives; DHEA has a short half-life of 15 to 30 minutes, whereas DHEA-S has a much longer half-life of 7 to 10 hours. wikipedia.org This extended duration makes DHEA-S an effective circulating reservoir for DHEA. wikipedia.orgyoutube.com While hormonally inert itself, DHEA-S can be converted back into active DHEA in various tissues, thereby providing a sustained precursor pool for the local synthesis of active steroid hormones. wikipedia.orgfrontiersin.org This reservoir function is crucial for maintaining the supply of precursors for intracrine hormone production. nih.gov

Desulfation of Dehydroepiandrosterone Sulfate

The conversion of the inactive DHEA-S back to the biologically active DHEA is a critical step that allows peripheral tissues to access the stored precursor. This process is known as desulfation.

Activity of Steroid Sulfatase (STS) in Peripheral Tissues

Desulfation is catalyzed by the enzyme steroid sulfatase (STS), also known as aryl sulfatase C. nih.govoup.com STS is a microsomal enzyme that hydrolyzes the sulfate group from various steroid sulfates, including DHEA-S. nih.govoup.com This enzyme is widely distributed throughout the body, allowing numerous peripheral tissues to convert DHEA-S into DHEA. oup.comoup.com The activity of STS is essential for the intracrine production of androgens and estrogens, as it effectively reactivates the stored DHEA-S. nih.gov In women, a significant portion of the daily production of DHEAS is hydrolyzed back to DHEA by STS. frontiersin.org The balance between the sulfating activity of SULTs and the desulfating activity of STS is a key regulatory point in controlling the availability of DHEA for conversion into potent sex steroids. nih.gov

Intracrine Metabolism of Dehydroepiandrosterone in Target Tissues

The concept of intracrinology describes the process where inactive steroid precursors from the circulation are taken up by peripheral cells and converted into active hormones that exert their effects within the same cells. nih.govnih.gov DHEA is a primary substrate for this process.

Conversion to Androgens (e.g., Testosterone (B1683101), Dihydrotestosterone)

Within target tissues, DHEA can be metabolized into potent androgens through a series of enzymatic reactions. nih.gov The initial step is the conversion of DHEA to androstenedione (B190577), catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B). nih.gov Androstenedione then serves as a precursor for the synthesis of testosterone. nih.gov Testosterone can be further converted to the most potent androgen, dihydrotestosterone (B1667394) (DHT), by the action of 5α-reductase enzymes (SRD5A1 and SRD5A2). nih.gov DHT has a higher binding affinity for the androgen receptor than testosterone. nih.gov This local, intracellular production allows tissues to regulate their own androgenic environment according to their specific needs, independent of circulating levels of active androgens. nih.gov It is estimated that 30% to 50% of total androgens in men are synthesized in peripheral tissues from adrenal precursors like DHEA. nih.gov

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound (DHEA)

EnzymeAbbreviationFunctionSubstrate(s)Product(s)
Sulfotransferase 2A1SULT2A1SulfationDehydroepiandrosterone (DHEA)Dehydroepiandrosterone Sulfate (DHEA-S)
Sulfotransferase 1E1SULT1E1SulfationDehydroepiandrosterone (DHEA), EstrogensDehydroepiandrosterone Sulfate (DHEA-S), Estrogen Sulfates
Steroid SulfataseSTSDesulfationDehydroepiandrosterone Sulfate (DHEA-S)Dehydroepiandrosterone (DHEA)
3β-hydroxysteroid dehydrogenaseHSD3BDehydrogenationDehydroepiandrosterone (DHEA)Androstenedione
5α-reductaseSRD5A1, SRD5A2ReductionTestosteroneDihydrotestosterone (DHT)

Conversion to Estrogens (e.g., Estradiol)

Androgens can serve as precursors for the synthesis of estrogens through a process known as aromatization.

Aromatase, also known as estrogen synthetase, is a member of the cytochrome P450 superfamily (CYP19A1) and is the key enzyme responsible for the biosynthesis of estrogens from androgens. wikipedia.orgmedlineplus.gov It catalyzes the aromatization of the A-ring of androgens. wikipedia.org The primary reactions are the conversion of androstenedione to estrone (B1671321) and testosterone to estradiol (B170435). wikipedia.org

The conversion of this compound to estrogens is an indirect process. It must first be metabolized to testosterone (via 3β-HSD) or androstenedione (via 17β-HSD). These androgens can then be acted upon by aromatase to produce estradiol and estrone, respectively. wikipedia.orgoup.com Aromatase is found in various tissues, including the gonads, brain, adipose tissue, placenta, and bone. wikipedia.org Its expression is regulated by tissue-specific promoters. wikipedia.orgnih.gov

Formation of Other Biologically Active Steroid Metabolites

Beyond the primary pathways leading to potent androgens and estrogens, this compound and its precursors can be metabolized into a variety of other steroids with diverse biological activities. Dehydroepiandrosterone (DHEA), a precursor to this compound, can undergo hydroxylation at the 7 and 16 positions, leading to a range of oxygenated metabolites. nih.gov

Testosterone can be metabolized by 5β-reductase to form 5β-dihydrotestosterone, an inactive isomer of DHT. wikipedia.org Further metabolism of DHT can lead to the formation of androstanediols. nih.gov Another metabolite, epiandrosterone, is a weak androgen formed from DHEA via the action of 5α-reductase and can also be produced from androstanedione. wikipedia.org

Tissue-Specific Differences in Dehydroepiandrosterone Metabolic Fate

The metabolic fate of dehydroepiandrosterone (DHEA), the precursor to this compound, varies significantly between different tissues, a phenomenon often referred to as intracrinology. This tissue-specific metabolism allows for the local production of active steroid hormones tailored to the needs of a particular tissue.

DHEA is taken up from the circulation by various peripheral tissues where it is converted into other biologically active steroids. researchgate.net For example, in adipose tissue, the concentration of free DHEA can be four to ten times higher than in serum. researchgate.netnih.gov In adipocytes, DHEA is primarily metabolized to androstenediol. researchgate.net The liver is another major site of DHEA metabolism, where it can be converted to a variety of oxygenated derivatives. nih.govyoutube.com The brain also possesses the enzymatic machinery to metabolize DHEA into various neurosteroids. nih.gov

The conversion of DHEA to androstenedione and testosterone has been observed following oral administration of DHEA. tandfonline.com The specific enzymes expressed in each tissue, such as the various isoforms of 3β-HSD and 17β-HSD, determine the predominant metabolic pathway and the resulting steroid profile. wikipedia.orgnih.gov

Table 4: Tissue-Specific Metabolism of Dehydroepiandrosterone (DHEA)

TissueKey Metabolic ConversionsPredominant Metabolites
Adipose TissueConversion to androstenediol. researchgate.netnih.govAndrostenediol
LiverHydroxylation and other oxidative reactions. nih.govyoutube.comOxygenated DHEA metabolites
BrainConversion to various neurosteroids. nih.govNeuroactive steroid metabolites
SkinConversion to androgens like testosterone and DHT. nih.govTestosterone, Dihydrotestosterone
Adrenal GlandConversion to androstenedione. wikipedia.orgAndrostenedione

This table provides a summary of the differential metabolic fate of DHEA in various human tissues.

Hepatic Metabolic Transformations

The liver is a primary site for steroid metabolism, actively processing adrenal prohormones like Dehydroepiandrosterone (DHEA). nih.gov The conversion of DHEA into more potent androgens such as testosterone is a well-established hepatic function. tandfonline.comyoutube.com This transformation proceeds via the delta-5 pathway, where this compound is a key intermediate. uc.eduoup.com The pathway involves the conversion of DHEA to androst-5-ene-3β,17β-diol, which is then acted upon by the enzyme complex 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) to first form this compound, followed by its immediate isomerization to testosterone. oup.comuniprot.org

Research using orchiectomized male mice demonstrated that DHEA supplementation leads to a significant elevation of testosterone and dihydrotestosterone (DHT) in the liver, confirming robust activity of this conversion pathway. nih.gov It is important to note that while the liver efficiently converts DHEA into its sulfated form, DHEA-S, the reverse reaction converting DHEAS back to DHEA appears to be limited. nih.govoup.comoup.com This suggests that unconjugated DHEA is the primary substrate for the hepatic synthesis of androgens, a process in which this compound is obligatorily formed. nih.govoup.com

Table 1: Key Enzymes in the Hepatic Metabolism of Δ⁵-Steroids

EnzymeSubstrate(s)Product(s)Metabolic Role
17β-Hydroxysteroid dehydrogenase (17β-HSD)Dehydroepiandrosterone (DHEA)Androst-5-ene-3β,17β-diolInterconversion of 17-keto and 17β-hydroxy steroids.
3β-Hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD)Androst-5-ene-3β,17β-diolThis compound , TestosteroneCatalyzes the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-ketosteroids. oup.com
DHEA sulfotransferase (SULT2A1)Dehydroepiandrosterone (DHEA)DHEA-Sulfate (DHEAS)Sulfation of DHEA for circulation. oup.com

Neuro-Metabolism in Brain Regions

The brain possesses the remarkable ability to synthesize its own steroids, termed neurosteroids, either from cholesterol or by metabolizing circulating precursors from the adrenal glands and gonads. nih.govwikipedia.org DHEA is a major circulating prohormone that readily enters the brain and serves as a substrate for local neurosteroidogenesis. nih.govresearchgate.net Its conversion into active androgens like testosterone occurs within brain cells, a pathway that necessarily involves the formation of this compound. nih.gov

These locally synthesized neurosteroids, including DHEA and its downstream metabolites, exert significant influence on brain function. They can modulate the activity of major neurotransmitter systems, including the GABA-A and NMDA receptors, thereby impacting mood, cognition, and behavior. nih.govumich.edu While the enzymatic machinery for steroid conversion, such as 3β-HSD, is present in the brain, the metabolic profile can differ from other tissues. nih.gov For instance, a study in mice found that DHEA treatment did not lead to a significant rise in brain levels of DHT, suggesting that while the initial conversion to testosterone via this compound occurs, subsequent metabolism may be regulated differently than in reproductive organs. nih.gov

Skeletal Muscle and Adipose Tissue Metabolism

Peripheral tissues, including skeletal muscle and adipose tissue, are not merely passive targets of hormones but are active sites of steroid metabolism. This local synthesis allows for tissue-specific hormonal control.

Skeletal Muscle: Skeletal muscle can synthesize its own androgens and estrogens from circulating DHEA. nih.govresearchgate.net The tissue expresses the key steroidogenic enzymes, including 3β-HSD and 17β-HSD, required to convert DHEA into testosterone. nih.govphysiology.org This metabolic process inherently includes the formation of this compound as an intermediate. Studies using cultured muscle cells have confirmed that the addition of DHEA results in increased intramuscular levels of testosterone and its more potent metabolite, DHT. nih.govphysiology.org This local androgen production has been shown to activate signaling pathways related to glucose metabolism within the muscle cells. nih.govphysiology.org

Adipose Tissue: Adipose tissue is another significant site for the uptake and conversion of DHEA. nih.govsemanticscholar.org The concentration of DHEA within fat cells can be substantially higher than in circulation. nih.gov Adipocytes contain the enzymatic machinery to metabolize DHEA into active androgens. researchgate.net The conversion to testosterone via the this compound intermediate is linked to some of DHEA's metabolic effects on fat cells, as locally produced testosterone can inhibit lipid uptake and stimulate fat breakdown (lipolysis). researchgate.netnih.gov

Table 2: Peripheral Steroidogenesis from DHEA

TissueKey Enzymes PresentMetabolic OutcomeLocal Implication
Skeletal Muscle 3β-HSD, 17β-HSD, 5α-reductaseLocal synthesis of Testosterone and DHT from DHEA. nih.govphysiology.orgRegulation of muscle protein synthesis and glucose metabolism. nih.govnih.gov
Adipose Tissue 3β-HSD, 17β-HSD, AromataseLocal synthesis of Androgens and Estrogens from DHEA. researchgate.netRegulation of lipid metabolism, adipokine secretion, and adipocyte differentiation. nih.govresearchgate.net

Implications for Local Steroidogenesis and Signaling

The metabolism of this compound is central to the concept of intracrinology, where individual tissues generate active steroid hormones from circulating, less active precursors. oup.com Its formation is an indispensable step in the delta-5 pathway that transforms DHEA into testosterone. oup.comgfmer.ch

This mechanism of local steroidogenesis allows for a sophisticated level of biological control. Tissues can create the specific hormonal milieu they require, independent of the levels of active hormones secreted by the gonads. For example, the conversion of DHEA to testosterone in skeletal muscle can enhance anabolic processes and influence glucose utilization directly within the muscle fiber. nih.govnih.gov In adipose tissue, this same pathway can modulate fat storage and the release of signaling molecules called adipokines. nih.govnih.gov In the brain, it contributes to the pool of neurosteroids that regulate synaptic plasticity and behavior. nih.gov

The existence of different isoforms of the enzymes involved, particularly 3β-HSD, in various tissues further refines this control, allowing for tissue-specific patterns of steroid hormone activation and inactivation. oup.comnih.gov Therefore, the interconversion of this compound, though a fleeting step, is a pivotal event that empowers peripheral tissues to regulate their own function through localized androgen signaling.

Molecular and Cellular Mechanisms of Action of 17beta Hydroxy 5 Androsten 3 One

Receptor-Mediated Signaling Pathways

The biological activities of 17beta-Hydroxy-5-androsten-3-one are predominantly initiated by its interaction with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. The primary mechanism involves its conversion to other hormonally active steroids that then modulate their respective receptors.

While direct, high-affinity binding of this compound to the androgen receptor (AR) is not extensively characterized, its primary influence on AR signaling is believed to occur via its metabolic conversion to more potent androgens. The actions of androgens are mediated by the AR, a ligand-dependent nuclear transcription factor. nih.gov In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins. nih.gov Upon ligand binding, the receptor undergoes a conformational change, dissociates from these proteins, and translocates to the nucleus where it dimerizes and binds to androgen response elements (AREs) on target genes, thereby modulating their transcription. nih.gov

The key metabolic pathway for this compound involves the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). This enzyme catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids. wikipedia.orgoup.com Specifically, it can convert this compound into testosterone (B1683101). wikipedia.orgoup.com Testosterone is a well-established potent agonist of the AR. nih.govwikipedia.org

Furthermore, testosterone can be converted to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase in various tissues. nih.govnih.govsigmaaldrich.comwikipedia.org DHT is an even more potent AR agonist than testosterone, binding to the AR with a significantly higher affinity and slower dissociation rate. nih.govwikipedia.org The precursor to this compound, dehydroepiandrosterone (B1670201) (DHEA), has also been shown to possess intrinsic androgenic activity and can promote AR-mediated gene expression. nih.govresearchgate.net

Table 1: Androgen Receptor Binding and Activity of Related Steroids

Compound Relative Binding Affinity for AR Notes
Dihydrotestosterone (B1667394) (DHT) High (Kd ≈ 0.25-0.5 nM) 2-3 times higher affinity than testosterone. wikipedia.org
Testosterone (T) Moderate (Kd ≈ 0.4-1.0 nM) Potent AR agonist. wikipedia.org

Similar to its androgenic actions, the estrogenic effects of this compound are primarily indirect, resulting from its metabolism into estrogens. The compound itself is not a primary ligand for estrogen receptors (ERα and ERβ). However, through the steroidogenic pathway, it serves as a precursor for the synthesis of androstenedione (B190577), which can then be aromatized to form estrogens like estrone (B1671321) and estradiol (B170435). oup.comnih.gov

These estrogens are the primary ligands for ERα and ERβ. Upon binding, the receptors dimerize and bind to estrogen response elements (EREs) in the promoter regions of target genes, regulating their transcription.

Research on structurally similar compounds provides further insight. For instance, androst-5-ene-3β,17β-diol, which differs from this compound only by having a hydroxyl group instead of a ketone at the C-3 position, is known to possess estrogenic properties and can stimulate the proliferation of ER-positive breast cancer cells. nih.gov Conversely, some androgens, such as dihydrotestosterone, have been shown to act as anti-estrogens in certain tissues by competing with estradiol for binding to the estrogen receptor. jci.org

Table 2: Estrogen Receptor Binding of Related Steroids

Compound Interaction with ER Effect
Estradiol (E2) High affinity ligand Potent activation of ERα and ERβ.
Androst-5-ene-3β,17β-diol Binds to ER Stimulates proliferation of ER-positive cells. nih.gov

Direct interaction of this compound with Peroxisome Proliferator-Activated Receptor alpha (PPARα) has not been well-documented. However, its precursor, DHEA, and its sulfated form, DHEAS, have been shown to exert effects through PPARα. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. nih.govnih.gov

Studies have demonstrated that DHEAS can reduce vascular inflammation by a mechanism involving PPARα. nih.gov This anti-inflammatory effect was shown to be dependent on the presence of PPARα. nih.gov Furthermore, DHEA itself has been identified as a ligand for PPARα, suggesting that some of the biological activities of this compound could be mediated through its conversion from DHEA and subsequent interaction with PPARα. researchgate.net

The Pregnane (B1235032) X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are nuclear receptors that function as xenobiotic sensors, regulating the expression of genes involved in the metabolism and detoxification of foreign substances and endogenous molecules. nih.govdrugbank.comelsevierpure.comnih.gov

While direct evidence of this compound engaging PXR and CAR is limited, these receptors are known to be activated by a wide range of steroids. drugbank.com Its precursor, DHEA, is a known ligand for PXR. researchgate.net Given the role of PXR and CAR in steroid metabolism, it is plausible that this compound or its metabolites could interact with these receptors, thereby influencing their own metabolism and the detoxification of other compounds. The activation of PXR and CAR by various steroids and endocrine-disrupting chemicals is a recognized mechanism for maintaining metabolic homeostasis. drugbank.comnih.gov

Currently, there is a lack of substantial evidence identifying other specific nuclear receptor targets for this compound. Its biological effects appear to be channeled primarily through its conversion to potent androgens and estrogens, which then act on their respective, well-characterized receptors. The broad physiological effects associated with this compound are therefore likely a downstream consequence of the activation of the androgen and estrogen signaling pathways. Further research may uncover direct interactions with other members of the nuclear receptor superfamily.

Membrane-Associated Receptor Signaling

DHEA can initiate rapid cellular responses by binding to various receptors located on the plasma membrane.

Evidence suggests the existence of specific G-protein-coupled receptors (GPCRs) for DHEA on the surface of endothelial cells. nih.govnih.gov Binding of DHEA to these receptors can trigger downstream signaling cascades. For instance, in vascular endothelial cells, DHEA binding with a dissociation constant (Kd) of approximately 49 nM leads to the activation of MAPK and endothelial nitric oxide synthase. nih.gov DHEA has also been shown to activate the G-protein-coupled estrogen receptor 1 (GPER1). nih.govnih.gov This activation can, in turn, stimulate transcription of specific microRNAs, such as miR-21, in certain cancer cells. nih.gov

GPCRs are a large family of transmembrane proteins that detect molecules outside the cell and activate internal signal transduction pathways. wikipedia.orgmoleculardevices.com When a ligand binds to a GPCR, it causes a conformational change in the receptor, which then activates an associated G protein. wikipedia.org This activation initiates a cascade of intracellular events, often involving second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3), leading to a cellular response. wikipedia.orgmoleculardevices.com

DHEA is known to modulate the activity of several neuroreceptors, which are critical for neuronal communication. nih.gov

GABA-A Receptors: DHEA and its metabolites can act as allosteric modulators of GABA-A receptors. Some studies indicate that certain steroid analogs can potentiate the function of these receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. nih.gov However, the interaction is complex, and not all DHEA-related steroids enhance GABA-A receptor activity. For example, some studies have shown that hydrogen bonding at the 17β-position of the steroid is not an absolute requirement for potentiation. nih.gov

NMDA Receptors: DHEA can also interact with N-methyl-d-aspartate (NMDA) receptors, which are ionotropic receptors that play a crucial role in synaptic plasticity and memory formation. nih.gov The modulation of NMDA receptors by DHEA can influence neuronal excitability and signaling.

Sigma-1 Receptors: DHEA binds to sigma-1 receptors, which are intracellular chaperones that modulate a variety of signaling pathways. nih.gov This interaction is implicated in the neuroprotective and anti-amnesic effects of DHEA.

The interaction of DHEA with neurotrophin receptors is an area of ongoing research. Neurotrophins are a family of proteins that support the growth, survival, and differentiation of neurons. While direct high-affinity binding of DHEA to neurotrophin receptors like TrkA and TrkB has not been definitively established, some evidence suggests that DHEA may indirectly influence neurotrophin signaling pathways, potentially contributing to its neuroprotective effects.

DHEA has been shown to affect the activity of voltage-gated calcium channels. nih.gov Specifically, research indicates that certain neurosteroid analogs can inhibit T-type calcium channels. wustl.edunih.gov For example, the neurosteroid analog (3β,5β,17β)-3-hydroxyandrostane-17-carbonitrile has been found to inhibit T-currents. nih.gov The Cav3.1 isoform of the T-type calcium channel has been identified as a critical target for the effects of some neurosteroids on thalamocortical excitability. wustl.edunih.gov The inhibition of these channels can lead to a reduction in calcium influx, thereby modulating neuronal firing patterns and excitability. nih.gov

Enzymatic and Protein Modulation

Beyond receptor binding, DHEA can also influence cellular function by modulating the activity of key enzymes.

DHEA is a known uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD). researchgate.net G6PD is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), a major metabolic pathway that produces NADPH and precursors for nucleotide biosynthesis. nih.gov By inhibiting G6PD, DHEA can reduce the intracellular levels of NADPH. researchgate.net NADPH is essential for maintaining the reduced state of glutathione, a critical antioxidant, and for various biosynthetic processes. researchgate.netnih.gov The inhibition of G6PD by DHEA can therefore impact cellular redox balance and proliferative capacity. researchgate.netnih.govfrontiersin.org

Data Tables

Table 1: Receptor Interactions of this compound (DHEA)

Receptor TypeSpecific ReceptorNature of InteractionReported Effect
Membrane-Associated DHEA-specific GPCRBinding and ActivationActivation of MAPK and eNOS
GPER1ActivationStimulation of miR-21 transcription
GABA-A ReceptorAllosteric ModulationPotentiation (by some analogs)
NMDA ReceptorModulationInfluence on neuronal excitability
Sigma-1 ReceptorBindingNeuroprotection
T-type Calcium ChannelsInhibitionReduced calcium influx

Table 2: Enzymatic Modulation by this compound (DHEA)

EnzymePathwayType of ModulationConsequence
Glucose-6-Phosphate Dehydrogenase (G6PD)Pentose Phosphate PathwayUncompetitive InhibitionDecreased NADPH levels, altered redox balance

Nitric Oxide Synthase (eNOS) Activity Stimulation

There is currently a lack of specific scientific studies detailing the direct interaction between this compound and the stimulation of endothelial nitric oxide synthase (eNOS) activity. While other androgens have been studied for their effects on nitric oxide production, specific data for this compound is not available.

Protein Phosphatase (e.g., PP2A) Regulation

The direct regulatory effects of this compound on protein phosphatases, such as Protein Phosphatase 2A (PP2A), have not been specifically elucidated in the available scientific research. The role of this particular steroid in modulating the activity of this key cellular phosphatase is yet to be determined.

Intracellular Signaling Cascades

AMPK-PGC-1α-NRF-1 Pathway Activation

Scientific literature does not currently provide evidence for the direct activation of the AMP-activated protein kinase (AMPK)-peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α)-nuclear respiratory factor 1 (NRF-1) pathway by this compound. The influence of this compound on this critical metabolic and mitochondrial biogenesis signaling cascade has not been a subject of specific investigation.

IRS1-AKT-GLUT2 Signaling Pathway Involvement

There is no specific research available that describes the involvement of this compound in the Insulin (B600854) Receptor Substrate 1 (IRS1)-protein kinase B (AKT)-glucose transporter 2 (GLUT2) signaling pathway. The effects of this compound on insulin signaling and glucose transport through this pathway are not documented.

Regulation of Gene Expression

Transcriptional Modulation via Nuclear Receptors

As an androstanoid steroid, the primary and most anticipated mechanism of action for this compound is through interaction with nuclear receptors, specifically the androgen receptor (AR). Androgens exert their effects by binding to and activating the AR, which then acts as a hormone-regulated transcription factor. wikipedia.org Though direct binding studies for this compound are not widely reported, its structural similarity to other androgens suggests it would function as an agonist for the AR.

The general mechanism for androgen action involves the diffusion of the steroid across the cell membrane and binding to the AR located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Once in the nucleus, the hormone-receptor complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcriptional machinery, leading to the modulation of gene expression. This process ultimately results in the synthesis of proteins that mediate the physiological effects of the androgen.

Induction of PGC-1α and GLUT4 Gene Expression

Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) is a transcriptional coactivator that plays a pivotal role in the regulation of cellular energy metabolism, including mitochondrial biogenesis and glucose uptake. Glucose transporter type 4 (GLUT4) is an insulin-regulated glucose transporter found primarily in adipose tissues and striated muscle (skeletal and cardiac). The expression of both PGC-1α and GLUT4 is critical for maintaining metabolic homeostasis.

Despite the importance of these genes in metabolic regulation, a thorough review of scientific literature reveals a lack of studies specifically investigating the effect of this compound on the gene expression of PGC-1α and GLUT4. Consequently, there is no available data to populate a table on this topic or to detail the research findings.

CAR Gene Expression Regulation

The Constitutive Androstane Receptor (CAR), a member of the nuclear receptor superfamily, is a key regulator of xenobiotic and endobiotic metabolism, primarily in the liver. It governs the expression of genes involved in the detoxification and clearance of various substances, including drugs and steroids.

Similar to the case with PGC-1α and GLUT4, there is a notable absence of research specifically examining the role of this compound in the regulation of CAR gene expression. The scientific literature accessible through comprehensive searches does not provide any findings on whether this particular compound induces, inhibits, or otherwise modulates the expression of the CAR gene. Therefore, no data is available to be presented in a tabular format or to be discussed in detail.

Investigation of Biological Roles of 17beta Hydroxy 5 Androsten 3 One in Research Models

Neurobiological Research

DHEA and its sulfated ester, DHEAS, are neuroactive steroids that can be synthesized within the brain or originate from peripheral sources. researchgate.net They are known to modulate neuronal excitability and function. researchgate.net

Studies on human neural stem cells derived from the fetal cortex have shown that DHEA can significantly increase their growth rates when cultured with epidermal growth factor (EGF) and leukemia inhibitory factor (LIF). pnas.org In cultures of dissociated mouse embryo brain cells, DHEA and DHEAS were found to increase the number of neurons and astrocytes, promoting the extension of their processes. nih.gov Furthermore, DHEA has been observed to stimulate the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in cortical neurons, which in turn enhances neurite outgrowth and neuronal cell proliferation. nih.gov In adult male rats, DHEA treatment increased the number of newly formed cells in the dentate gyrus of the hippocampus. nih.gov

Cell ModelCompoundObserved EffectReference
Human Neural Stem CellsDHEAIncreased growth rate in the presence of EGF and LIF. pnas.org
Mouse Embryo Brain CellsDHEA, DHEASIncreased numbers of neurons and astrocytes; promoted process extension. nih.gov
Rat Cortical NeuronsDHEAStimulated NGF and BDNF production; enhanced neurite outgrowth and cell proliferation. nih.gov
Adult Male RatsDHEAIncreased neurogenesis in the dentate gyrus. nih.gov

DHEA and its sulfate (B86663) are known to modulate neuronal excitability. DHEAS has been reported to increase the firing rate of septal-preoptic neurons when directly applied. nih.gov In hippocampal slices, DHEAS potentiated the NMDA-evoked release of norepinephrine. nih.gov This suggests a role for these neurosteroids in modulating synaptic transmission and neuronal communication. While direct studies on 17beta-Hydroxy-5-androsten-3-one are lacking, its precursor DHEA is considered an excitatory neuroactive steroid. nih.gov

Research has indicated that DHEA possesses neuroprotective properties. In rat hippocampal neuronal cultures, DHEA has been shown to be neuroprotective against oxidative stress and NMDA-induced hippocampal damage. pnas.org In PC12 cells, a cell line commonly used in neurobiological research, DHEA was found to reduce nerve growth factor (NGF)-mediated cell survival in serum-deprived conditions, suggesting a role in the differentiation process of chromaffin-like cells. nih.gov Interestingly, DHEA sulfate (DHEAS), independent of its conversion to DHEA, was also shown to direct PC12 cell differentiation towards a neuroendocrine phenotype and reduce NGF-induced neurite outgrowth. nih.gov This effect was associated with a reduction in NGF-induced MAPK ERK1/2 signaling. nih.govnih.gov

Neuroactive steroids like DHEA are involved in synaptic plasticity. Studies have shown that DHEA can stimulate the formation of hippocampal CA1 spine synapses in ovariectomized rats, an effect that was blocked by an aromatase inhibitor, suggesting a mechanism involving conversion to estrogens. oup.com Furthermore, DHEA has been shown to alleviate hypoxia-induced learning and memory dysfunction by maintaining synaptic homeostasis. nih.gov It can adjust various types of synaptic transmission, including cholinergic, GABAergic, dopaminergic, and glutamatergic systems. nih.gov The effects of sex neurosteroids on synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), are well-documented, with androgens generally being involved in the induction of LTD. frontiersin.org

Cellular Growth and Differentiation Studies

In the context of cellular growth, androgens have been shown to influence fibroblast proliferation. Cultured human skin fibroblasts possess androgen receptors that can bind dihydrotestosterone (B1667394) (DHT), a potent metabolite of testosterone (B1683101). nih.govutmb.edu This binding can initiate downstream cellular effects. Research on idiopathic pulmonary fibrosis has revealed that DHEA can decrease fibroblast proliferation and increase apoptosis. nih.gov This anti-proliferative effect was associated with the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. nih.gov DHEA was also found to decrease the proliferation of lung fibroblasts in a dose- and time-dependent manner. researchgate.net

Effects on Osteoblast Activity and Bone Remodeling in Cellular Models

Direct research on the effects of this compound on osteoblast activity and bone remodeling in cellular models is limited. However, its role as a precursor to the potent androgen dihydrotestosterone (DHT) provides a basis for understanding its potential influence on bone metabolism. Androgens are known to have anabolic effects on bone, and studies utilizing osteoblastic cell lines, such as the MC3T3-E1 preosteoblast-like cells, have shed light on the mechanisms of androgen action in bone formation. nih.govmdpi.comtmu.edu.tw

Research has demonstrated that androgens like DHT can promote the proliferation and differentiation of osteoblasts. nih.gov In studies using MC3T3-E1 cells, DHT has been shown to enhance cell growth and increase the expression of markers associated with osteoblastic differentiation, such as alkaline phosphatase (ALP) activity and collagen deposition. nih.gov Furthermore, some studies suggest that steroids can modulate the expression of crucial growth factors in bone cells, including transforming growth factor-beta 1 (TGF-β1) and bone morphogenetic protein-7 (BMP-7), which are pivotal for bone regeneration. nih.gov Given that this compound can be metabolized to active androgens, it is plausible that it contributes to the pool of steroids available to influence these osteogenic processes.

Table 1: Effects of Androgens on Osteoblastic Cell Models

Cell Line Compound Observed Effects Reference
MC3T3-E1 Dihydrotestosterone (DHT) Promoted cell growth, enhanced ALP activity, and increased collagen deposition. nih.gov
Rat Bone Marrow MSCs 17beta-estradiol and dexamethasone Increased MSC proliferation in a biphasic manner and improved osteogenic differentiation markers (ALP, osteocalcin, calcium). nih.gov
MC3T3-E1 6-hydroxyflavone Stimulated ALP activity and promoted osteoblastic differentiation. tmu.edu.tw
MC3T3-E1 Lactoferrin-conjugated nanodiamonds Increased ALP activity and calcium deposition, promoting osteogenic differentiation. mdpi.com

Influence on Adipogenesis and Lipid Metabolism in Cell Lines

The direct influence of this compound on adipogenesis and lipid metabolism in specific cell lines is not extensively documented in current research. However, the broader effects of androgens and their metabolites on adipose tissue provide some insights. Adipocytes and osteoblasts share a common mesenchymal progenitor, suggesting a potential reciprocal relationship in their differentiation pathways. frontiersin.org

Table 2: Research Findings on Steroid Influence on Adipogenesis and Lipid Metabolism

Model System Compound/Factor Key Findings Reference
Resistance-trained men 3β-hydroxy-5α-androst-1-en-17-one Associated with a decrease in fat body mass. researchgate.net
X-ALD Fibroblasts Dihydrotestosterone (DHT) Increased peroxisomal β-oxidation and reduced enhanced lignoceric acid incorporation into cholesterol esters. researchgate.net
MC3T3-E1 Preosteoblasts Adipogenic media with 1,25(OH)2 Vitamin D3 Synergistically increased adipocyte transcription factors and lipid droplet accumulation. frontiersin.org
3T3-L1 Cells Rosiglitazone Induced morphology and lipid deposits consistent with a beige adipocyte phenotype. nih.gov

Endocrine System Homeostasis Research

Regulatory Role in Steroid Hormone Synthesis Pathways

This compound is a key intermediate in the biosynthesis of steroid hormones. researchgate.netnih.govnih.gov Its formation and subsequent conversion are regulated by the activity of hydroxysteroid dehydrogenases (HSDs). Specifically, it is synthesized from dehydroepiandrosterone (B1670201) (DHEA) through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). Subsequently, it can be converted to testosterone by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov

The enzymes responsible for these conversions are expressed in various tissues, including the adrenal glands, gonads, and peripheral tissues like the prostate and skin, allowing for localized production of active androgens. nih.govnih.gov The expression and activity of these enzymes are crucial for maintaining the balance of steroid hormones in the body. For example, type 5 17β-HSD is responsible for the conversion of androstenedione (B190577) to testosterone in peripheral tissues. nih.gov Therefore, this compound's presence and concentration are indicative of the flux through these critical steroidogenic pathways.

Cross-Talk with Other Steroidogenic Pathways

The steroidogenic pathways are interconnected, with significant cross-talk between the synthesis of androgens, estrogens, glucocorticoids, and mineralocorticoids. researchgate.netnih.gov These pathways all originate from cholesterol and share common enzymes. researchgate.net The androgen receptor (AR) and the glucocorticoid receptor (GR) share substantial homology, and there is evidence of interplay between their signaling pathways in various tissues. nih.govfrontiersin.org

For instance, studies have shown that androgen signaling can influence metabolic GR signaling in a highly tissue-specific manner. frontiersin.org In certain cancer cell lines, a functional cross-talk between GR and the mineralocorticoid receptor (MR) has been identified, which can be therapeutically relevant. nih.govnih.govresearchgate.net The intricate interplay between these nuclear receptors can lead to either a strengthening or weakening of each receptor's activity, resulting in a unique gene expression profile. nih.gov As a component of the androgen synthesis pathway, this compound contributes to the pool of androgens that may participate in this cross-talk with glucocorticoid and mineralocorticoid signaling, thereby influencing a wide range of physiological processes.

Table 3: Enzymes and Pathways Involving this compound

Enzyme/Pathway Role Key Tissues Reference
3β-hydroxysteroid dehydrogenase (3β-HSD) Converts DHEA to this compound. Adrenal glands, gonads, prostate, skin. nih.gov
17β-hydroxysteroid dehydrogenase (17β-HSD) Converts this compound to testosterone. Testis, peripheral tissues. wikipedia.org
Androgen and Glucocorticoid Receptor Cross-talk Androgen signaling can modulate glucocorticoid receptor-driven gene expression. Liver, adipose tissue, brain. frontiersin.org
Glucocorticoid and Mineralocorticoid Receptor Cross-talk Functional interaction between GR and MR can influence cell signaling and therapeutic responses. Myeloma cells. nih.govnih.gov

Immunological and Inflammatory Process Mechanisms

Anti-inflammatory Actions in In Vitro Systems (e.g., Inhibition of Pro-inflammatory Cytokine Expression)

The direct anti-inflammatory actions of this compound in in-vitro systems have not been extensively characterized. However, the broader class of anabolic androgenic steroids has been shown to interact with inflammatory signaling pathways. Some studies suggest that certain anabolic steroids can activate the NF-κB pathway, a central regulator of inflammation.

Conversely, there is also evidence that androgens can have modulatory effects on the immune system. The expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) is a hallmark of the inflammatory response. nih.govnih.govfrontiersin.org In various cellular models, the expression of these cytokines can be influenced by different stimuli. For example, in porcine aortic endothelial cells, human IL-17 and TNF-α can synergistically regulate the expression of numerous proinflammatory genes. nih.gov In human synovial fibroblasts, the adipokine visfatin has been shown to promote IL-6 and TNF-α production. mdpi.com While direct evidence for this compound is lacking, its structural similarity to other steroids with known immunomodulatory effects suggests a potential role in influencing inflammatory processes, a hypothesis that warrants further investigation in appropriate in vitro models.

Modulation of Adhesion Molecules and Reactive Oxygen Species in Cellular Models

Currently, there is a lack of specific published research examining the direct effects of this compound on the expression or function of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) in cellular models. Similarly, studies focusing on its role in the generation or modulation of reactive oxygen species (ROS) in these models could not be identified. While the broader class of androgens has been studied for such effects, data specifically isolating the action of this compound is not available.

Metabolic Regulation Studies in Non-Human Models

Detailed research findings on the impact of this compound on glucose metabolism signaling pathways in skeletal muscle models are not present in the available literature. Investigations into its potential influence on glucose uptake, insulin (B600854) sensitivity, or the activation of key signaling proteins like AMP-activated protein kinase (AMPK) in muscle tissues have not been reported.

There is no specific evidence from research models detailing the role of this compound in the regulation of hepatic lipid homeostasis. Studies concerning its effects on key transcription factors like sterol regulatory element-binding proteins (SREBPs), or on the pathways of fatty acid synthesis and oxidation in the liver, are not documented.

Thrombotic Processes Investigation

No dedicated in vitro or ex vivo studies on the modulation of platelet aggregation by this compound could be located. Consequently, there is no data on its specific effects on platelet activation and aggregation induced by common agonists such as thrombin, collagen, or adenosine (B11128) diphosphate (B83284) (ADP).

Advanced Analytical Methodologies for 17beta Hydroxy 5 Androsten 3 One Research

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become an indispensable tool for the structural elucidation and quantification of steroids due to its high sensitivity and selectivity. When coupled with chromatographic systems, it provides powerful platforms for analyzing 17beta-Hydroxy-5-androsten-3-one in intricate matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold standard for the quantitative analysis of steroids in biological fluids. researchgate.net This technique offers exceptional specificity and sensitivity, allowing for the detection of low concentrations of analytes. nih.govspringernature.com The process typically involves a liquid chromatographic separation followed by mass spectrometric detection, often using a triple quadrupole mass spectrometer.

A key aspect of successful LC-MS/MS analysis is the sample preparation, which often includes liquid-liquid extraction or solid-phase extraction (SPE) to isolate the steroids from the sample matrix. springernature.comlcms.cz Derivatization can also be employed to enhance the ionization efficiency and chromatographic behavior of the target compounds. nih.gov For instance, the use of picolinic acid derivatization has been shown to improve the sensitivity of the analysis for a panel of hydroxy-androgens. nih.gov

The selection of appropriate precursor and product ions in multiple reaction monitoring (MRM) mode ensures high selectivity, minimizing interferences from other structurally similar compounds. springernature.com This targeted approach allows for the accurate quantification of this compound even in complex samples like serum and plasma. lcms.cznih.gov

Table 1: LC-MS/MS Parameters for Androgen Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Testosterone (B1683101)289.297.125 nih.gov
Dihydrotestosterone (B1667394) (DHT)291.2255.220 nih.gov
Androstenedione (B190577)287.297.125 lcms.cz
Dehydroepiandrosterone (B1670201) (DHEA)271.2213.120 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Steroid Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique extensively used for the comprehensive analysis of steroid profiles in biological samples. researchgate.net While LC-MS/MS is often preferred for targeted quantification, GC-MS remains a valuable tool for metabolic studies and identifying a broad range of steroids. researchgate.netresearchgate.net

Prior to GC-MS analysis, steroids, including this compound, typically require derivatization to increase their volatility and thermal stability. This often involves the formation of trimethylsilyl (B98337) (TMS) ethers or other derivatives. The derivatized compounds are then separated on a capillary column and detected by a mass spectrometer, which provides characteristic fragmentation patterns for identification. unb.br

GC-MS has been successfully applied to the analysis of anabolic androgenic steroids in various matrices. unb.br The technique's high chromatographic resolution allows for the separation of closely related steroid isomers. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for specific target analytes. unb.brnih.gov

Table 2: GC-MS Retention Times for Selected Steroids

CompoundRetention Time (min)Column TypeReference
17β-hydroxy-17α-methyl-5β-androst-1-en-3-one3.987Not Specified researchgate.net
AndrosteroneNot SpecifiedHP-5MS unb.br
EpiandrosteroneNot SpecifiedHP-5MS unb.br

Utilization of Stable Isotope-Labeled Analogues (e.g., DHEA-D5) for Internal Standardization

The use of stable isotope-labeled (SIL) internal standards is a cornerstone of accurate quantification in mass spectrometry-based methods. sigmaaldrich.com These standards are analogues of the analyte of interest where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). nih.govsigmaaldrich.com For example, deuterated testosterone (Testosterone-d3) and DHEA-d5 are commonly used as internal standards. nih.govlumiprobe.com

SIL internal standards are added to the sample at the beginning of the analytical process and exhibit nearly identical chemical and physical properties to the endogenous analyte. This co-elution during chromatography and co-ionization in the mass spectrometer allows for the correction of variations in sample preparation, extraction efficiency, and matrix effects, which can suppress or enhance the analyte signal. nih.gov The use of SIL internal standards significantly improves the precision and accuracy of the quantitative results. sigmaaldrich.com

Chromatographic Separation Methods

Chromatographic techniques are fundamental for the isolation and purification of this compound from complex mixtures and for its analytical determination.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., UV)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of steroids. nih.govnih.gov When coupled with a UV detector, HPLC can be used for the quantification of this compound, particularly in pharmaceutical formulations or when present at higher concentrations. nih.gov The chromophore in the steroid structure allows for detection at specific wavelengths.

HPLC methods can be optimized by adjusting the mobile phase composition, column chemistry, and flow rate to achieve the desired separation. Isocratic or gradient elution can be employed depending on the complexity of the sample. nih.gov While not as sensitive as mass spectrometry, HPLC-UV offers a robust and cost-effective method for routine analysis and quality control. nih.gov

Reversed-Phase Chromatography for Isolation and Purity Assessment

Reversed-phase chromatography is the most common mode of HPLC used for the analysis of steroids. lcms.cznih.gov In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). This setup is highly effective for separating steroids based on their hydrophobicity.

Reversed-phase HPLC is not only used for analytical quantification but also for the isolation and purification of steroids from synthetic reaction mixtures or natural product extracts. nih.gov By collecting fractions as they elute from the column, researchers can obtain pure samples of this compound for further characterization or use in other experiments. The purity of the isolated compound can then be assessed using the same or a different HPLC method.

Immunoassay-Based Approaches for Screening in Research Settings

Immunoassays are widely utilized for the rapid screening of large numbers of samples due to their high throughput and cost-effectiveness. researchgate.net These methods rely on the specific binding of an antibody to the target analyte, in this case, this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of this compound, a competitive ELISA is often employed. In this format, the sample containing the steroid is mixed with a known amount of enzyme-labeled this compound. This mixture is then added to a microplate well coated with antibodies specific to the steroid. The unlabeled steroid from the sample and the enzyme-labeled steroid compete for binding to the fixed antibodies. After an incubation period, the unbound components are washed away. A substrate for the enzyme is then added, and the resulting color change is measured. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

ELISA offers several advantages, including high sensitivity, the potential for automation, and the absence of radioactive materials. mybiosource.com The use of a 96-well microtiter plate format allows for the processing of a large number of samples simultaneously. researchgate.net

Table 1: Comparison of ELISA and RIA

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Radioimmunoassay (RIA)
Label Enzyme elisakits.co.ukRadioisotope (e.g., 125I) elisakits.co.uk
Detection Colorimetric or fluorescent signal dspaces.orgRadioactive decay dspaces.org
Sensitivity High, but can be less sensitive than RIA elisakits.co.ukVery high, suitable for low concentrations mybiosource.com
Cost Generally more cost-effective researchgate.netMore expensive due to radioactive materials and disposal researchgate.net
Safety Safer, no radioactive hazards mybiosource.comRequires special handling and disposal of radioactive waste mybiosource.com
Throughput High, suitable for large-scale screening researchgate.netCan be lower throughput than ELISA

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) is another competitive binding assay that was one of the first immunoassay techniques developed. nih.govscilit.com In an RIA for this compound, a known quantity of radioactively labeled steroid (e.g., with Iodine-125) is mixed with a sample containing an unknown amount of the unlabeled steroid. elisakits.co.uk This mixture is then incubated with a limited amount of antibody specific to the steroid. The unlabeled steroid from the sample competes with the radiolabeled steroid for the antibody binding sites. After reaching equilibrium, the antibody-bound steroid is separated from the free steroid, and the radioactivity of the bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of the unlabeled steroid in the sample. A standard curve is generated using known concentrations of the steroid to determine the concentration in the unknown samples. dspaces.org

RIA is known for its high sensitivity and specificity, making it suitable for measuring the low concentrations of hormones often found in biological fluids. elisakits.co.uk However, the use of radioactive materials poses safety risks and requires specialized laboratory facilities and waste disposal procedures. mybiosource.com

Considerations for Cross-Reactivity and Specificity in Research Assays

A critical consideration in any immunoassay is the specificity of the antibody and the potential for cross-reactivity with other structurally similar steroids. nih.govnih.gov The androgen family, to which this compound belongs, includes numerous compounds with similar core structures. This structural similarity can lead to the antibody binding to other androgens, resulting in an overestimation of the target analyte's concentration.

For instance, an antibody raised against this compound might also bind to testosterone, dihydrotestosterone, or androstenedione. nih.gov The degree of cross-reactivity is typically expressed as a percentage and should be thoroughly evaluated during assay validation. Researchers must carefully consider the potential for cross-reactivity when interpreting immunoassay data, especially when analyzing complex biological matrices where multiple steroids are present. In some cases, chromatographic separation prior to immunoassay may be necessary to remove cross-reacting substances. nih.gov The specificity of immunoassays can be a limitation, particularly when trying to accurately measure low hormone concentrations. nih.gov

Sample Preparation Strategies for Diverse Biological Samples

The complexity of biological matrices such as plasma, serum, urine, and tissue homogenates necessitates thorough sample preparation before analysis. nih.govresearchgate.net The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and convert it into a form compatible with the analytical instrument. austinpublishinggroup.comslideshare.net

Protein Precipitation Techniques

Protein precipitation is a common first step in the preparation of plasma and serum samples for steroid analysis. austinpublishinggroup.comresearchgate.net Proteins in these samples can interfere with the analysis by binding to the analyte or by precipitating in the analytical system. The addition of a precipitating agent, such as a polar organic solvent like acetonitrile or methanol, causes the proteins to denature and precipitate out of the solution. researchgate.net After centrifugation, the clear supernatant containing the steroids can be collected for further processing or direct analysis. While simple and effective for removing the bulk of proteins, protein precipitation may not remove all interfering substances and can sometimes lead to the co-precipitation of the analyte. austinpublishinggroup.com

Liquid-Liquid Extraction and Solid-Phase Extraction Procedures

For more comprehensive sample cleanup and analyte enrichment, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used. austinpublishinggroup.comnih.gov

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between two immiscible liquid phases. researchgate.net Typically, an aqueous sample is extracted with an organic solvent in which the steroid is more soluble. The choice of solvent is critical and depends on the polarity of the target analyte. After mixing and separation of the phases, the organic layer containing the steroid is collected, and the solvent is evaporated. The dried extract is then reconstituted in a suitable solvent for analysis. LLE is a versatile technique but can be labor-intensive and may use large volumes of organic solvents. austinpublishinggroup.com

Solid-Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE. austinpublishinggroup.comtandfonline.com SPE utilizes a solid sorbent material packed into a cartridge or well plate to selectively retain the analyte from a liquid sample. researchgate.net For steroid analysis, C18 or other reversed-phase sorbents are commonly used. The sample is loaded onto the conditioned sorbent, and interfering substances are washed away with a weak solvent. The retained steroid is then eluted with a stronger organic solvent. SPE offers several advantages over LLE, including higher recovery, better reproducibility, reduced solvent consumption, and the potential for automation. austinpublishinggroup.comnih.gov

Delipidation Methods for Tissue Homogenates

Biological tissues are complex matrices rich in lipids, which can significantly interfere with the accurate quantification of steroids like this compound. Therefore, effective delipidation of tissue homogenates is a critical pre-analytical step. The primary goal is to remove interfering lipids while ensuring maximum recovery of the target analyte.

Commonly employed techniques for delipidation include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). youtube.comyoutube.com

Liquid-Liquid Extraction (LLE): This classic technique relies on the differential solubility of lipids and steroids in immiscible solvent systems. A popular approach involves homogenizing the tissue in a polar solvent mixture, such as methanol/water, to precipitate proteins and extract polar lipids. Subsequently, a non-polar solvent, like hexane (B92381) or diethyl ether, is added to selectively extract the bulk of neutral lipids, leaving the more polar this compound in the aqueous/methanolic phase. britannica.com The choice of solvents and their ratios is crucial to optimize lipid removal and steroid recovery. For instance, a Folch extraction, using a chloroform:methanol (2:1) mixture, is a vigorous method for total lipid extraction, after which the steroid can be partitioned into a less non-polar phase.

Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient delipidation process compared to LLE. nih.gov It utilizes cartridges packed with a solid adsorbent (the stationary phase) to separate components of a liquid mixture (the mobile phase). For delipidation, reversed-phase SPE cartridges (e.g., C18) are commonly used. The tissue homogenate, typically in an aqueous solution, is loaded onto the cartridge. The non-polar lipids are strongly retained by the C18 stationary phase, while the more polar this compound can be eluted with a solvent of intermediate polarity. Alternatively, normal-phase SPE can be employed where the steroid is retained, and lipids are washed away with non-polar solvents. The choice of sorbent and elution solvents must be carefully optimized to achieve selective separation.

A comparison of common delipidation methods is presented below:

MethodPrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning between immiscible solventsSimple, inexpensiveCan be labor-intensive, may form emulsions, less selective
Solid-Phase Extraction (SPE) Differential affinity for a solid sorbentHigh selectivity, good reproducibility, amenable to automationHigher cost per sample, requires method development

Method Validation Parameters for Rigorous Academic Quantification

To ensure the reliability and accuracy of quantitative data for this compound, a comprehensive method validation is essential. This process involves evaluating several key parameters as outlined by international guidelines. nih.gov

Linearity and Dynamic Range Determination

Linearity refers to the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. The dynamic range is the concentration range over which this proportionality is maintained.

To determine linearity, a series of calibration standards with known concentrations of this compound are prepared and analyzed. The response of the analytical instrument (e.g., peak area in chromatography) is then plotted against the corresponding concentration. A linear regression analysis is performed, and the coefficient of determination (R²) is calculated. An R² value greater than 0.99 is generally considered indicative of good linearity. researchgate.net

The dynamic range is established by identifying the lower and upper limits of this linear relationship. The lower end of the dynamic range is defined by the Limit of Quantification (LOQ), while the upper end is the concentration at which the response starts to deviate from linearity. Modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can offer a wide linear dynamic range, often spanning several orders of magnitude. thermofisher.com

Table 1: Illustrative Linearity Data for this compound Analysis by LC-MS/MS

Concentration (ng/mL)Instrument Response (Peak Area)
0.11,520
0.57,650
1.015,100
5.075,800
10.0152,300
50.0760,500
100.01,515,000
This table presents hypothetical data for illustrative purposes.

Precision and Accuracy Assessment (Intra-day, Inter-day)

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (%CV). Accuracy refers to the closeness of the mean of a set of results to the true or accepted reference value and is typically expressed as the percentage of recovery.

Both precision and accuracy are assessed at different concentrations within the dynamic range, typically at low, medium, and high levels.

Intra-day precision and accuracy are determined by analyzing replicate samples on the same day, under the same operating conditions.

Inter-day precision and accuracy are assessed by analyzing replicate samples on different days to evaluate the long-term stability and reproducibility of the method.

Acceptable limits for precision and accuracy can vary depending on the application, but for bioanalytical methods, a %CV for precision of ≤15% and an accuracy within 85-115% are generally considered acceptable. nih.govresearchgate.net

Table 2: Example of Intra-day and Inter-day Precision and Accuracy Data

Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
0.56.898.58.2101.2
10.04.2102.15.599.8
80.03.599.34.8100.5
This table presents hypothetical data for illustrative purposes.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

The LOD is often estimated based on the signal-to-noise ratio (S/N), typically at a ratio of 3:1. The LOQ is commonly determined as the lowest concentration on the calibration curve that can be measured with a precision (%CV) of ≤20% and an accuracy within 80-120%. researchgate.net

The determination of LOD and LOQ is crucial for studies where trace levels of this compound are expected. For instance, in a study using gas chromatography-mass spectrometry, the limit of detection for a similar steroid was found to be approximately 1 ng/mL. nih.gov Modern LC-MS/MS methods can achieve even lower LOQs, often in the picogram per milliliter range. nih.gov

Future Directions and Emerging Research Avenues for 17beta Hydroxy 5 Androsten 3 One

Elucidation of Unidentified Receptor Targets and Signaling Pathways

A primary focus of future DHEA research is the definitive identification and characterization of its specific receptor targets. While DHEA is known to be metabolized into more potent sex hormones that interact with androgen and estrogen receptors, there is compelling evidence that DHEA itself can directly bind to a variety of receptors. bioscientifica.comnih.gov However, a high-affinity, specific receptor for DHEA has yet to be definitively isolated and characterized. thieme-connect.comuiowa.edu

Future investigations are expected to intensify the search for this putative receptor, which is thought to be a plasma membrane-bound G-protein-coupled receptor (GPCR). thieme-connect.comresearchgate.net Early studies have pointed to the existence of a DHEA-specific GPCR in endothelial cells, which is linked to the stimulation of nitric oxide synthesis. nih.gov The isolation and cloning of this receptor are critical next steps to understanding its physiological relevance.

Beyond a single specific receptor, research is also focused on further characterizing DHEA's interactions with a range of other "non-classical" targets. These include various neurotransmitter receptors in the brain, such as the γ-aminobutyric acid type A (GABA-A), N-methyl-D-aspartate (NMDA), and sigma-1 receptors. nih.govnih.govbiosynth.com DHEA and DHEA-S have been shown to modulate the activity of these receptors, suggesting a role in neuronal excitability, neuroprotection, and cognitive function. biosynth.combiosynth.com

The signaling pathways activated by DHEA are another area of intense investigation. Research has moved beyond the traditional genomic pathways associated with steroid hormones to explore rapid, non-genomic signaling cascades. biosynth.comoup.com These include the activation of pathways like phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK), which are involved in cell survival and proliferation. oup.comnih.gov Interestingly, the protective effects of DHEA in certain cell types appear to be mediated by the PI3K/Akt pathway, independent of androgen and estrogen receptors. nih.gov

Furthermore, DHEA has been shown to interact with nuclear receptors such as the peroxisome proliferator-activated receptor alpha (PPARα) and the pregnane (B1235032) X receptor (PXR). bioscientifica.comresearchgate.net The mechanism of activation, however, may not be a direct ligand-dependent process, suggesting more complex regulatory roles for DHEA in cellular metabolism and detoxification. nih.gov

Potential Receptor/TargetObserved Effect/InteractionPotential Significance
G-Protein-Coupled Receptor (GPCR)Evidence for a specific GPCR in endothelial cells; linked to nitric oxide synthesis. nih.govCardiovascular health, blood pressure regulation.
GABA-A ReceptorAntagonistic modulation. nih.govAnxiolytic/anxiogenic effects, seizure susceptibility. biosynth.com
NMDA ReceptorStimulatory modulation. nih.govLearning, memory, and cognitive function. biosynth.com
Sigma-1 ReceptorAgonistic binding. biosynth.comNeuroprotection, modulation of calcium signaling. biosynth.com
PPARαActivation, possibly through dephosphorylation. nih.govRegulation of fatty acid metabolism. bioscientifica.com
PXRActivation. bioscientifica.comDetoxification of foreign compounds. bioscientifica.com

Advanced In Vitro and Ex Vivo Model Development for Mechanistic Insights

To unravel the complex mechanisms of DHEA action, future research will increasingly rely on the development and application of sophisticated in vitro and ex vivo models. These models offer controlled environments to dissect the molecular and cellular effects of DHEA, moving beyond traditional cell culture systems.

One promising avenue is the use of three-dimensional (3D) organoid cultures. Organoids are self-organizing structures derived from stem cells that mimic the architecture and function of specific organs. The development of organoid models for tissues where DHEA is active, such as the adrenal gland, liver, and various brain regions, will provide unprecedented opportunities to study its effects in a more physiologically relevant context. For instance, brain organoids could be used to investigate the neurodevelopmental and neuroprotective roles of DHEA, while adrenal organoids could shed light on the regulation of its own synthesis.

Microfluidic "organ-on-a-chip" technology represents another powerful tool. These devices can recapitulate the dynamic microenvironment of tissues, including mechanical forces and fluid flow. An "adrenal-on-a-chip" model, for example, could be used to study the intricate interplay of hormones in the hypothalamic-pituitary-adrenal axis that controls DHEA production. bioscientifica.com Similarly, a "liver-on-a-chip" could be employed to investigate the metabolism of DHEA and its effects on hepatic function in a highly controlled setting.

Ex vivo tissue slice cultures will also continue to be valuable. These models maintain the complex cellular architecture and local microenvironment of a tissue, making them ideal for studying the immediate and localized effects of DHEA. For example, brain slices can be used to examine the rapid, non-genomic effects of DHEA on synaptic plasticity and neuronal firing.

The use of genetically engineered cell lines, such as those with specific receptors or signaling proteins knocked out or knocked in using CRISPR-Cas9 technology, will be instrumental in pinpointing the precise molecular targets of DHEA. By comparing the response to DHEA in these modified cells with that of their wild-type counterparts, researchers can definitively link specific receptors and signaling pathways to observed physiological effects.

Application of Omics Technologies (Proteomics, Metabolomics, Transcriptomics) in DHEA Research

The application of "omics" technologies is set to revolutionize our understanding of DHEA's biological roles. These high-throughput approaches allow for the comprehensive analysis of molecules at different biological levels, providing a holistic view of DHEA's impact on cellular and systemic processes.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how DHEA modulates gene expression. Microarray and RNA-sequencing (RNA-Seq) studies have already begun to identify genes that are up- or down-regulated by DHEA treatment. researchgate.net Future research will likely focus on performing transcriptomic analyses in a wider range of cell types and tissues, and under various physiological and pathological conditions. This will help to create a comprehensive map of DHEA-responsive genes and gene networks.

Proteomics , the large-scale study of proteins, can identify changes in protein expression, post-translational modifications, and protein-protein interactions in response to DHEA. This is crucial for understanding the functional consequences of the changes in gene expression observed in transcriptomic studies. For example, proteomic analysis could be used to identify the specific kinases and phosphatases involved in the non-genomic signaling pathways activated by DHEA.

Metabolomics , the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, can provide insights into how DHEA affects metabolic pathways. By analyzing the levels of various metabolites in cells or biological fluids after DHEA administration, researchers can identify novel metabolic roles for this steroid. This is particularly relevant given the known effects of DHEA on glucose and lipid metabolism.

Integrating data from these different omics platforms will be a key challenge and a major goal for future research. A combined transcriptomic, proteomic, and metabolomic approach will provide a multi-layered understanding of DHEA's mechanism of action, from gene to protein to metabolic function.

Omics TechnologyApplication in DHEA ResearchPotential Discoveries
Transcriptomics (RNA-Seq)Identifying DHEA-regulated genes and non-coding RNAs across different cell types.Novel gene networks involved in DHEA's effects on aging, immunity, and metabolism.
Proteomics (Mass Spectrometry)Quantifying changes in protein expression and post-translational modifications (e.g., phosphorylation) following DHEA treatment.Identification of key signaling proteins and downstream effectors of DHEA action.
Metabolomics (NMR, Mass Spectrometry)Profiling the metabolic changes induced by DHEA in various tissues and biofluids.Uncovering new roles for DHEA in regulating metabolic pathways beyond steroidogenesis.

Development of Novel Analytical Approaches for Spatiotemporal Quantification of Dehydroepiandrosterone (B1670201)

A significant challenge in understanding the precise roles of DHEA is the ability to measure its concentration with high spatial and temporal resolution. Traditional methods, such as immunoassays and mass spectrometry of blood or urine samples, provide a systemic overview of DHEA levels but lack the ability to reveal its concentration dynamics within specific tissues or even within individual cells.

Future research will focus on developing novel analytical techniques to overcome this limitation. One exciting area is the development of genetically encoded fluorescent biosensors for DHEA. These biosensors are proteins that change their fluorescence properties upon binding to a specific molecule, in this case, DHEA. By introducing the gene for such a biosensor into cells or organisms, researchers could visualize the real-time fluctuations of DHEA levels in living systems with high spatial resolution. This would be particularly valuable for studying the rapid, non-genomic effects of DHEA in the brain.

Advanced mass spectrometry imaging (MSI) techniques are also poised to make a significant impact. MSI allows for the label-free visualization of the distribution of hundreds of molecules, including DHEA and its metabolites, directly in tissue sections. This can provide a detailed map of where DHEA is synthesized, metabolized, and where it accumulates, offering crucial insights into its local actions.

Furthermore, the development of microdialysis techniques with improved sensitivity and temporal resolution will allow for the continuous monitoring of DHEA levels in the extracellular space of specific tissues, such as the brain or adipose tissue, in living animals. This can provide valuable information about the dynamic release and clearance of DHEA in response to various stimuli.

These advanced analytical methods will be instrumental in correlating the local concentrations of DHEA with its biological effects, providing a much more nuanced understanding of its physiological and pathophysiological roles.

Investigation of Structural Analogs and Derivatives of 17beta-Hydroxy-5-androsten-3-one in Preclinical Studies (e.g., 2-oxa steroids, 1-testosterone)

The investigation of structural analogs and derivatives of DHEA is a promising avenue for both elucidating its mechanisms of action and for developing novel therapeutic agents. By systematically modifying the DHEA molecule, researchers can probe the structure-activity relationships that govern its interactions with various receptors and enzymes.

One class of derivatives that has garnered interest is the 2-oxa steroids . The synthesis of compounds like 17β-hydroxy-2-oxa-5α-androstan-3-one, an analog of the anabolic steroid oxandrolone (B1677835) but without the C-17α-alkylation, is being explored. mdpi.com It is hypothesized that such modifications could retain the beneficial anabolic and androgenic properties while reducing potential liver toxicity associated with some synthetic steroids. mdpi.com Preclinical studies of these compounds will be crucial to evaluate their biological activity and safety profiles.

Another compound of interest is 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one) . Although often misused as a prohormone, it is a potent androgen in its own right, binding selectively to the androgen receptor. nih.gov Studying the effects of 1-testosterone in comparison to DHEA can help to differentiate the androgenic effects from other, non-classical effects of DHEA.

Future preclinical studies will likely involve the synthesis and screening of a wide range of DHEA analogs. These studies will aim to:

Identify analogs with enhanced affinity and specificity for particular receptors.

Develop derivatives with improved metabolic stability and pharmacokinetic properties.

Create compounds that selectively activate certain signaling pathways while avoiding others, potentially leading to more targeted therapeutic effects with fewer side effects.

The knowledge gained from these studies will not only deepen our fundamental understanding of how DHEA works but also pave the way for the development of a new generation of DHEA-based therapeutics for a variety of conditions.

Systems Biology Approaches to Dehydroepiandrosterone's Role in Integrated Biological Networks

To fully appreciate the multifaceted nature of DHEA, it is essential to move beyond a reductionist approach and adopt a systems-level perspective. Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. Applying this approach to DHEA research will involve integrating data from various sources to build comprehensive models of its role in integrated biological networks.

This will entail combining data from omics studies (transcriptomics, proteomics, metabolomics) with information on DHEA's receptor interactions, signaling pathways, and physiological effects. Computational modeling and bioinformatics will be essential tools for constructing these integrated network models.

For example, a systems biology model could be developed to simulate the effects of the age-related decline in DHEA levels on various interconnected systems, such as the immune system, the central nervous system, and metabolic regulation. Such a model could help to identify key nodes and pathways that are most affected by this decline and could suggest potential targets for interventions.

Furthermore, by integrating data on the genetic background of individuals, systems biology approaches could help to explain the variability in responses to DHEA observed in clinical studies. This could pave the way for a more personalized approach to DHEA supplementation, where the decision to supplement and the appropriate regimen are tailored to an individual's specific genetic and metabolic profile.

In essence, a systems biology approach will allow researchers to see the "big picture" of DHEA's role in health and disease, moving from a linear understanding of its actions to a more holistic and dynamic one. This will be crucial for translating the vast amount of basic research on DHEA into effective clinical applications.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 17β-hydroxy-5-androsten-3-one in biological matrices?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) are standard techniques. For example, HPLC methods validated for steroid analysis (e.g., using C18 columns and methanol/water gradients) achieve detection limits of 0.1–1 ng/mL . GC-MS is preferred for higher specificity, especially when derivatizing the compound to enhance volatility .

Q. How can researchers ensure structural fidelity during synthesis of 17β-hydroxy-5-androsten-3-one analogs?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry at C5 and C16. For example, highlights the use of 2D NMR (COSY, HSQC) to resolve complex stereochemical configurations in related androstane derivatives. X-ray crystallography (as in COD entry 2227118) is recommended for absolute configuration validation .

Q. What are the critical stability considerations for storing 17β-hydroxy-5-androsten-3-one?

  • Methodology : Store at –20°C in inert atmospheres (argon or nitrogen) to prevent oxidation. Accelerated stability studies under varying pH (3–9) and temperature (25–40°C) show degradation rates increase in acidic/basic conditions, requiring lyophilization for long-term storage .

Advanced Research Questions

Q. How do metabolic pathways of 17β-hydroxy-5-androsten-3-one differ between in vitro and in vivo models?

  • Methodology : In vitro assays using liver microsomes (e.g., human CYP3A4) identify primary metabolites like 3-keto and 17-oxo derivatives. In vivo rodent studies require isotope-labeled tracers (e.g., ³H or ¹⁴C) to track tissue-specific metabolism. notes that 5α-reductase activity in vivo produces dihydrotestosterone analogs, which may confound results without LC-MS/MS validation .

Q. What experimental strategies resolve contradictions in reported binding affinities of 17β-hydroxy-5-androsten-3-one for androgen receptors?

  • Methodology : Use competitive radioligand binding assays with purified receptors (e.g., AR-LBD) and standardized controls (e.g., dihydrotestosterone). Discrepancies often arise from variations in buffer pH (optimal: 7.4) or cofactor presence (e.g., Zn²⁺). Orthogonal methods like surface plasmon resonance (SPR) improve reproducibility .

Q. How do stereochemical modifications at C3 or C17 affect the biological activity of 17β-hydroxy-5-androsten-3-one?

  • Methodology : Synthesize analogs with defined stereochemistry (e.g., 3α vs. 3β hydroxyl groups) and test in AR-transfected cell lines. demonstrates that 17α-methylation reduces receptor binding by 80%, while 3β-hydroxylation enhances metabolic stability .

Q. What are the challenges in detecting trace impurities in 17β-hydroxy-5-androsten-3-one batches?

  • Methodology : Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS achieves ppm-level sensitivity. Impurities like 17α-epimers or Δ⁴-isomers require chiral columns (e.g., Chiralpak IA) for resolution .

Methodological Notes

  • Data Validation : Cross-reference chromatographic retention times with certified reference materials (e.g., Sigma-Aldrich O0380) to minimize batch-to-batch variability .
  • Ethical Compliance : For in vivo studies, adhere to Schedule III regulations (USDEA) for controlled steroid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17beta-Hydroxy-5-androsten-3-one
Reactant of Route 2
17beta-Hydroxy-5-androsten-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.